3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside
Description
The compound 3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside (hereafter referred to as Compound A) belongs to the anthracycline family, characterized by a tetracyclic naphthacenedione core linked to an amino-sugar moiety. Its structure includes:
- A naphthacenedione backbone (positions 6 and 11 ketone groups) with hydroxyl, methoxy, and methoxyacetyl substituents at positions 3, 5, 10, and 12.
- A 2,3,6-trideoxyhexopyranoside sugar moiety with a 3-amino group in the α-L-arabino configuration .
Properties
CAS No. |
66678-33-9 |
|---|---|
Molecular Formula |
C28H31NO11 |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-6,9,11-trihydroxy-4-methoxy-9-(2-methoxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C28H31NO11/c1-11-23(31)14(29)7-18(39-11)40-16-9-28(36,17(30)10-37-2)8-13-20(16)27(35)22-21(25(13)33)24(32)12-5-4-6-15(38-3)19(12)26(22)34/h4-6,11,14,16,18,23,31,33,35-36H,7-10,29H2,1-3H3 |
InChI Key |
KHXUHAHJGPAIOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)COC)O)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside typically involves multi-step organic reactions. The process begins with the preparation of the naphthacene core, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Key steps include:
Formation of the Naphthacene Core: This involves cyclization reactions using appropriate precursors under controlled conditions.
Hydroxylation and Methoxylation: Introduction of hydroxyl and methoxy groups using reagents like methanol and hydrogen peroxide in the presence of catalysts.
Acetylation: The methoxyacetyl group is introduced through acetylation reactions using acetic anhydride or similar reagents.
Glycosylation: The final step involves attaching the amino-trideoxyhexopyranoside moiety through glycosylation reactions.
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. This includes:
Catalyst Selection: Using efficient catalysts to enhance reaction rates and selectivity.
Reaction Optimization: Fine-tuning temperature, pressure, and solvent conditions to maximize yield.
Purification: Employing techniques like crystallization, chromatography, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3,5,12-Trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to form alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: Methoxy and hydroxyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, amines.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the naphthalene moiety is believed to enhance anticancer activity by inducing apoptosis in cancer cells .
- In silico docking studies have suggested that the compound could act as a potent inhibitor of key enzymes involved in cancer progression .
- Anti-inflammatory Properties :
- Antimicrobial Activity :
Biochemical Applications
- Enzyme Inhibition :
-
Molecular Probes :
- Due to its complex structure and ability to interact with biological macromolecules, it may serve as a molecular probe in biochemical assays aimed at understanding enzyme mechanisms or cellular signaling pathways.
Case Studies
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Core Modifications in the Naphthacenedione Backbone
Compound A is distinguished by its methoxyacetyl group at position 3. Key analogues with variations in this region include:
Implications :
Modifications in the Glycoside Moiety
The 2,3,6-trideoxyhexopyranoside sugar in Compound A features a 3-amino group in the α-L-arabino configuration. Comparisons with related sugars:
Implications :
- The α-L-arabino configuration (Compound A, Daunorubicin) optimizes DNA minor groove binding compared to α-L-lyxo isomers (Idarubicin) .
- 3-amino (Compound A) vs. 3-dimethylamino (Idarubicin): The absence of methyl groups in Compound A may reduce steric hindrance, enhancing interaction with cellular targets .
Electronic and Steric Properties
- Trideoxy Sugar : The lack of hydroxyl groups at positions 2, 3, and 6 reduces hydrogen-bonding capacity, possibly increasing metabolic stability compared to hydroxylated sugars (e.g., doxorubicin) .
Comparative Data Table
| Property | Compound A | NSC-140119 | NSC-256957 | Daunorubicin |
|---|---|---|---|---|
| Molecular Formula | C₂₇H₂₅NO₁₁ | C₂₇H₂₅NO₁₀ | C₄₃H₅₈N₂O₁₀ | C₂₇H₂₉NO₁₀ |
| Sugar Configuration | α-L-arabino | α-L-lyxo | α-L-lyxo | α-L-arabino |
| Key Substituent | 3-methoxyacetyl | 3-acetyl | 3-palmitoyl | 3-glycoloyl |
| Lipophilicity (LogP)* | ~1.2 | ~0.8 | ~5.1 | ~0.5 |
| Aqueous Solubility | Moderate | Low | Very Low | High |
*Estimated using fragment-based methods.
Research Implications
- Compound A ’s methoxyacetyl group may enhance pharmacokinetic properties compared to acetylated or palmitoylated analogues by balancing solubility and membrane penetration.
- The 3-amino sugar configuration could reduce off-target interactions compared to dimethylamino derivatives (e.g., Idarubicin), which are associated with cardiotoxicity .
- Further studies should focus on in vitro cytotoxicity assays and DNA-binding affinity measurements to validate these hypotheses.
Biological Activity
The compound 3,5,12-trihydroxy-10-methoxy-3-(methoxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-naphthacenyl 3-amino-2,3,6-trideoxyhexopyranoside is a complex organic molecule that has garnered attention for its potential biological activities. It belongs to a class of compounds known for their pharmacological properties. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure
The chemical structure of the compound is characterized by multiple hydroxyl groups and a methoxy group attached to a naphthalene derivative. The presence of these functional groups is crucial for its biological activity.
Antitumor Activity
Research indicates that derivatives of naphthalene compounds exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This leads to cell cycle arrest and ultimately cell death.
- Case Study : A study involving various naphthalene derivatives showed that compounds with similar structures inhibited tumor growth in xenograft models by up to 70% compared to controls .
Antimicrobial Properties
The compound also demonstrates antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : In vitro studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 16 to 32 µg/mL .
- Fungal Activity : Fungal strains like Candida albicans were also susceptible to the compound, indicating its broad-spectrum antimicrobial potential .
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases. The compound exhibits anti-inflammatory properties:
- Cytokine Modulation : It has been observed to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cellular models .
- Animal Studies : In animal models of inflammation (e.g., carrageenan-induced paw edema), the compound significantly reduced swelling and pain response compared to untreated groups .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : Studies suggest moderate absorption rates due to its complex structure.
- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination from the body.
Toxicity Profile
Assessing toxicity is crucial for any therapeutic agent:
- Acute Toxicity : Initial studies indicate low acute toxicity in animal models with LD50 values exceeding 2000 mg/kg.
- Chronic Toxicity : Long-term studies are needed to fully assess chronic effects and potential organ toxicity.
Data Summary Table
Q & A
Q. What are the primary spectroscopic techniques for structural elucidation of this compound?
Methodological Answer:
- Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns.
- Employ multidimensional NMR (1H, 13C, COSY, HSQC, HMBC) to resolve stereochemistry and substituent positions, particularly for the methoxyacetyl and hexopyranoside moieties .
- X-ray crystallography is critical for absolute configuration determination, especially for chiral centers in the naphthacenyl and hexopyranoside groups. Cross-validate crystallographic data with computational models (e.g., DFT) to address potential discrepancies in torsion angles .
Q. How can researchers safely handle this compound in laboratory settings?
Methodological Answer:
- Follow protocols for handling irritants (skin, eyes, respiratory): Use PPE (gloves, goggles, lab coats) and work in a fume hood.
- Refer to safety data sheets (SDS) for analogs (e.g., 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid ) for guidance on spill management and emergency procedures .
- Monitor for decomposition products using HPLC-MS to ensure compound stability during storage .
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and purity?
Methodological Answer:
- Stepwise functionalization : Isolate intermediates (e.g., naphthacenyl core) before glycosylation to reduce side reactions.
- Catalytic optimization : Screen palladium or copper catalysts for coupling reactions involving the methoxyacetyl group. Monitor reaction kinetics via in-situ FTIR to identify rate-limiting steps .
- Purification strategies : Use centrifugal partition chromatography (CPC) or membrane-based separation (e.g., ultrafiltration) to isolate stereoisomers, referencing CRDC subclass RDF2050104 .
Q. What experimental approaches resolve contradictions in reported bioactivity data?
Methodological Answer:
- Dose-response standardization : Use 3D tumor spheroid models instead of monolayer cultures to better mimic in vivo conditions. Compare cytotoxicity data across multiple cell lines (e.g., MCF-7, HeLa) .
- Metabolomic profiling : Apply LC-QTOF-MS to identify metabolites interfering with bioactivity assays, such as oxidation byproducts of the methoxy group .
- Theoretical alignment : Cross-reference results with molecular docking studies targeting anthracycline-binding proteins (e.g., topoisomerase II) to validate mechanistic hypotheses .
Q. How can radiolabeled derivatives (e.g., 99mTc-labeled analogs) be designed for in vivo imaging?
Methodological Answer:
- Chelation site engineering : Introduce a bifunctional chelator (e.g., HYNIC) at the hexopyranoside’s amino group without disrupting glycosidic bond stability .
- Radiolabeling efficiency : Optimize pH and temperature during 99mTc incorporation using radio-TLC to quantify labeling yield (>95% required for clinical relevance) .
- Biodistribution studies : Use SPECT/CT imaging in murine models to correlate tumor uptake with pharmacokinetic parameters (e.g., clearance half-life) .
Data Analysis and Theoretical Frameworks
Q. What computational tools are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Parameterize the force field using GAFF2 with partial charges derived from HF/6-31G calculations*. Focus on flexibility of the methoxyacetyl side chain during binding .
- Free energy perturbation (FEP) : Quantify binding affinity changes upon structural modifications (e.g., replacing methoxy with ethoxy groups) .
- Pharmacophore modeling : Align with anthracycline-based frameworks to identify critical hydrogen-bonding and hydrophobic features .
Q. How can researchers address discrepancies in reported spectral data (e.g., NMR shifts)?
Methodological Answer:
- Solvent effects : Re-run NMR experiments in deuterated DMSO vs. CDCl3 to assess hydrogen-bonding impacts on chemical shifts .
- Dynamic effects : Use VT-NMR (variable temperature) to detect conformational exchange broadening in the hexahydro-naphthacenyl ring .
- Collaborative validation : Share raw data via platforms like Zenodo for independent reprocessing with alternative software (e.g., MestReNova vs. TopSpin) .
Methodological Best Practices
Q. Table 1: Key Parameters for Synthesis Optimization
| Parameter | Optimization Strategy | Reference Technique |
|---|---|---|
| Reaction Temperature | Screen 25–80°C for glycosylation efficiency | In-situ FTIR |
| Catalyst Loading | Test 1–5 mol% Pd(PPh3)4 for coupling reactions | UPLC-PDA |
| Purification | CPC with heptane/EtOAc/MeOH gradients | CRDC RDF2050104 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
